molecular formula C26H38O4 B1665543 Adlupulone CAS No. 28374-71-2

Adlupulone

Cat. No. B1665543
CAS RN: 28374-71-2
M. Wt: 414.6 g/mol
InChI Key: QXPOWGXRDUFAQW-UHFFFAOYSA-N
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Description

Adlupulone is a β-bitter acid with the molecular formula C26H38O4 . It is a plant metabolite produced during a metabolic reaction in plants, specifically in Humulus lupulus (hops) . It contributes to the bitter flavor of beer .


Synthesis Analysis

Adlupulone is naturally produced by glandular trichomes of hop (Humulus lupulus). The yeast Saccharomyces cerevisiae transformants harboring a synthetic lupulone pathway that consisted of five genes from hop were constructed . The biosynthesis of lupulones is dependent on branched-chain amino acids, namely valine, leucine, and isoleucine, which are converted into isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, respectively .


Molecular Structure Analysis

The molecular structure of Adlupulone is characterized by an average mass of 414.578 Da and a monoisotopic mass of 414.277008 Da . The IUPAC name for Adlupulone is 3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one .


Physical And Chemical Properties Analysis

Adlupulone has a molecular formula of C26H38O4, an average mass of 414.578 Da, and a monoisotopic mass of 414.277008 Da . The elemental analysis shows that it contains Carbon (75.32%), Hydrogen (9.24%), and Oxygen (15.44%) .

Scientific Research Applications

Anti-Inflammatory Effects in Skin Diseases

  • Research Focus: The potential anti-inflammatory effects of adlupulone in skin diseases, particularly atopic dermatitis (AD).
  • Findings: A study by Brunner et al. (2016) examined the impact of glucocorticosteroids on AD skin, which may be relevant to understanding the effects of adlupulone as a potential anti-inflammatory agent. This research indicated that even low-potency glucocorticosteroids can broadly affect immune and barrier responses in patients with moderate-to-severe AD (Brunner et al., 2016).

Role in Kidney Function and Protection

  • Research Focus: Investigating the protective role of adlupulone against drug-induced peroxidative damages in the kidney.
  • Findings: A study conducted by Malarkodi et al. (2003) on the effect of lipoic acid against acute Adriamycin-induced peroxidative damages in rat kidneys may provide insights into how adlupulone could function in a similar protective capacity (Malarkodi et al., 2003).

Therapeutic Applications in Liver Disease

  • Research Focus: Exploring the utility of adlupulone in liver diseases.
  • **Findings:** Anstee and Day (2012) reviewed the use of S-adenosyl-L-methionine (SAMe) in liver disease, highlighting the importance of metabolically pleiotropic molecules, which can be relevant to understanding adlupulone's potential role in liver health. The study emphasizes the need for large, high-quality clinical trials to establish the clinical utility of such compounds in specific liver diseases (Anstee & Day, 2012).

Potential in Alzheimer's Disease Treatment

  • Research Focus: Adlupulone's potential impact on Alzheimer's disease.
  • Findings: Ahmed et al. (2021) discussed phytocompounds that show acetylcholinesterase inhibitory activities, which could benefit Alzheimer's disease treatment. This suggests a potential area where adlupulone might have therapeutic relevance (Ahmed et al., 2021).

Modulation of Stress Hormone Secretion

  • Research Focus: The impact of adlupulone on stress hormone secretion and related effects.
  • Findings: Millspaugh and Washburn (2004) examined the use of fecal glucocorticoid metabolite analyses to study stress hormone secretion in vertebrates. This research could provide insights into how adlupulone might influence stress-related responses in various organisms (Millspaugh & Washburn, 2004).

properties

IUPAC Name

3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPOWGXRDUFAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318318
Record name Adlupulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adlupulone

CAS RN

35049-54-8, 28374-71-2
Record name Adlupulone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35049-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adlupulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adlupulone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADLUPULONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2S4D7K08Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
634
Citations
G Vanhoenacker, A Dermaux… - Journal of separation …, 2001 - academia.edu
… of the separation of the critical pair lupulone/adlupulone was poor due to the narrow pH-inter… adhumulone and lupulone/adlupulone improved greatly when compared to HPLC-analysis. …
Number of citations: 26 www.academia.edu
PM Brown, JS Burton, R Stevens - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… R = Pri) have been isolated but considerable indirect evidence indicates that other analogues occur of which adlupulone (11; R = Bus) is the most imp ~ rtant . ~ Accordingly adlupulone …
Number of citations: 1 pubs.rsc.org
Z Zulfikar, L Antje - Indonesian Chimica Letters, 2022 - journal.unej.ac.id
… min) and the fourth is a mixture of lupulone and adlupulone (16.7 min). The quantity of sample … and 0.141 mg/mL of mixture of lupulone and adlupulone. In addition, a high precision of …
Number of citations: 2 journal.unej.ac.id
R Szücs, J Vindevogel, E Everaert… - Journal of the …, 1994 - Wiley Online Library
… Adhumulone and adlupulone ratios are only available from the MEEKC analyses as these … The %rsd for the adhumulone and adlupulone ratios (MEEKC only) are generally …
Number of citations: 32 onlinelibrary.wiley.com
J De Keukeleire, G Ooms, A Heyerick… - Journal of Agricultural …, 2003 - ACS Publications
… Humulone and adhumulone on one hand and lupulone and adlupulone on the other hand … of humulone/adhumulone and lupulone/adlupulone was not required for the purpose of the …
Number of citations: 183 pubs.acs.org
GA Baker, TM Danenhower, LJ Force… - Journal of Chemical …, 2008 - ACS Publications
… min is due to the coelution of lupulone and adlupulone. Because the purpose of this analysis is to … + adhumulone, as well as lupulone + adlupulone. The reader is referred to the work of …
Number of citations: 14 pubs.acs.org
Y Li, S Dalabasmaz, S Gensberger-Reigl… - Food Research …, 2023 - Elsevier
Hop is widely used in beer brewing and as a medicinal product. The present study comprehensively analyzed the main molecular determinants of the antibacterial activity of hop extracts…
Number of citations: 2 www.sciencedirect.com
TH Kao, GY Wu - Food chemistry, 2013 - Elsevier
… The peaks between humulone and adhumulone as well as lupulone and adlupulone in … and adlupulone, and peak 12 was determined to be lupulone and peak 13 to be adlupulone …
Number of citations: 34 www.sciencedirect.com
D Zhimin, XU Yueming, WEN Jun, J Yiping… - 药学实践与 …, 2019 - yxsj.smmu.edu.cn
… 19 common peaks were calibrated, xanthohumol, cohumulone, humulone, adhumulone, colupulone, lupulone and adlupulone for identification. Among the 26 batches of Hupulus …
Number of citations: 1 yxsj.smmu.edu.cn
E Salviati, E Sommella, A Carrizzo, V Di Sarno… - … of Pharmaceutical and …, 2021 - Elsevier
… adlupulone. The calculated in vitro t 1/2 values (117.52 ± 2.83 and 85.21 ± 5.18, respectively) suggested that adlupulone … ± 0.08, indicating that adlupulone displayed a higher clearance …
Number of citations: 6 www.sciencedirect.com

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